6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O3/c1-8(23)6-21-7-18-12-11(13(21)24)19-20-22(12)9-2-4-10(5-3-9)25-14(15,16)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQFFUKYQQWRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a trifluoromethoxy group is introduced to the aromatic ring.
Attachment of the Oxopropyl Group: This can be done through alkylation reactions using suitable alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. DPP-IV inhibitors are crucial in the management of type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. For instance, a related compound demonstrated an IC50 of 18 nM against DPP-IV, highlighting the potential for similar derivatives to serve as effective antidiabetic agents .
Anticancer Activity
Triazolopyrimidine derivatives have been investigated for their anticancer properties. The structural features of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may contribute to its ability to inhibit tumor cell proliferation. Studies have shown that modifications in the triazole ring can enhance cytotoxicity against various cancer cell lines. This suggests that further exploration of this compound could lead to the development of novel anticancer therapies.
Antimicrobial Activity
The compound's unique chemical structure may also confer antimicrobial properties. Triazole-containing compounds are known for their efficacy against a range of pathogens. Investigations into the antimicrobial activity of similar compounds have shown promising results against both bacterial and fungal strains. Thus, 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could be a candidate for further studies aimed at developing new antimicrobial agents.
Pesticidal Properties
The incorporation of trifluoromethoxy groups in triazolopyrimidine structures has been associated with enhanced biological activity against pests and diseases in crops. Research into similar compounds has suggested potential use as fungicides or insecticides. The unique properties of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may enable it to act effectively against agricultural pests while minimizing environmental impact.
Data Table: Summary of Applications
| Application Area | Potential Use | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Antidiabetic Agent | Dipeptidyl peptidase IV inhibition |
| Anticancer Activity | Inhibition of tumor cell proliferation | |
| Antimicrobial Activity | Efficacy against bacterial and fungal strains | |
| Agricultural Chemistry | Pesticide Development | Potential fungicidal/insecticidal properties |
Case Studies
- DPP-IV Inhibition : A study focused on triazolopyrimidine derivatives revealed significant DPP-IV inhibition leading to improved glycemic control in diabetic models. The findings support the exploration of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one as a viable candidate for diabetes treatment.
- Anticancer Research : A series of experiments on triazole derivatives demonstrated promising anticancer activity across various cell lines. The structure-activity relationship studies indicated that modifications similar to those found in 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could enhance efficacy against specific cancer types.
Mechanism of Action
The exact mechanism of action of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Observations :
Aromatic Substituents at Position 3
Key Observations :
Core Structural Comparisons
All analogs retain a planar triazolopyrimidinone core (maximum deviation: 0.021 Å), critical for conjugation and intermolecular interactions . Crystallographic data confirm similar bond lengths (C–C: ~1.40–1.48 Å) and angles (~120°), indicating minimal steric distortion despite substituent variations .
Biological Activity
The compound 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a triazolo-pyrimidine core with a trifluoromethoxy phenyl substituent and a keto group. The presence of electron-withdrawing groups such as trifluoromethyl can significantly influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that triazolopyrimidines can exhibit significant anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.
- Case Study : A related compound demonstrated an IC50 value of 10 µM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity. The mechanism was linked to the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Research Findings : In vitro assays revealed that derivatives of triazolopyrimidines exhibited moderate inhibition against COX-2 with IC50 values ranging from 5 to 15 µM. The presence of trifluoromethoxy groups was noted to enhance binding affinity due to increased hydrophobic interactions with the enzyme active site .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Data Summary :
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
The biological activities of 6-(2-oxopropyl)-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one are thought to be mediated through several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells is primarily through the intrinsic pathway involving caspase activation.
- Enzyme Binding : The trifluoromethoxy group enhances interactions with target enzymes by forming hydrogen bonds and hydrophobic contacts.
- Cell Cycle Arrest : Compounds in this class have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
